1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure combining a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrazole and pyridine rings are then coupled together using reagents such as iodine or other cyclization agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could inhibit key signaling pathways, leading to reduced inflammation or cancer cell death
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Imidazole Derivatives: Similar in their heterocyclic nature and potential biological activities
Uniqueness
1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C23H25ClN6O |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-butyl-N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H25ClN6O/c1-4-5-10-30-22-21(16(3)28-30)20(11-15(2)26-22)23(31)27-19-8-6-17(7-9-19)13-29-14-18(24)12-25-29/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,27,31) |
InChI Key |
QXNFRUDHKSBVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Cl)C |
Origin of Product |
United States |
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